molecular formula C8H9BrN2O B8742072 2-Bromo-1-(3-ethylpyrazin-2-yl)ethanone

2-Bromo-1-(3-ethylpyrazin-2-yl)ethanone

Cat. No. B8742072
M. Wt: 229.07 g/mol
InChI Key: FIOAPWLPWPIITO-UHFFFAOYSA-N
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Patent
US07384947B2

Procedure details

To a solution of 2-acetyl-3-ethylpyrazine (1.0 g, 6.66 mmol) in chloroform (15 mL) was added Br2 (0.38 mL, 7.32 mmol, 1.1 eq) dropwise at 0° C. The reaction mixture was stirred at 40° C. for 4 h. The reddish solution turned to dark brown. The reaction mixture was concentrated in vacuo and used in the step 2 without further purification. MS LC-MS (MH+=231)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:9]([CH2:10][CH3:11])=[N:8][CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2].[Br:12]Br>C(Cl)(Cl)Cl>[Br:12][CH2:2][C:1]([C:4]1[C:9]([CH2:10][CH3:11])=[N:8][CH:7]=[CH:6][N:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C1=NC=CN=C1CC
Name
Quantity
0.38 mL
Type
reactant
Smiles
BrBr
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
used in the step 2 without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrCC(=O)C1=NC=CN=C1CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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